Meosuc-glu-val-lys-met-pna
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Meosuc-glu-val-lys-met-pna involves solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The methoxy-succinyl (Meosuc) group is introduced to the N-terminus of the peptide chain to enhance its stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The final product undergoes rigorous purification processes, including high-performance liquid chromatography (HPLC), to achieve the desired quality standards .
Chemical Reactions Analysis
Types of Reactions
Meosuc-glu-val-lys-met-pna primarily undergoes hydrolysis reactions catalyzed by proteases. The peptide bond between the lysine and methionine residues is cleaved, releasing the chromogenic p-nitroaniline (pNA) group, which can be measured spectrophotometrically .
Common Reagents and Conditions
Proteases: Enzymes such as trypsin, chymotrypsin, and other serine proteases are commonly used.
Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffers are typically employed to maintain the pH and ionic strength of the reaction environment.
Temperature: Reactions are usually carried out at physiological temperatures (37°C) to mimic biological conditions.
Major Products
The primary product of the hydrolysis reaction is p-nitroaniline, which exhibits a yellow color and can be quantified using UV-Vis spectrophotometry at 405 nm .
Scientific Research Applications
Meosuc-glu-val-lys-met-pna is widely used in scientific research for the following applications:
Protease Activity Assays: It serves as a substrate for measuring the activity of various proteases, aiding in the study of enzyme kinetics and inhibitor screening.
Drug Development: The compound is utilized in high-throughput screening assays to identify potential protease inhibitors, which are crucial in the development of therapeutic agents for diseases such as cancer and viral infections.
Biological Research: It helps in understanding the role of proteases in physiological and pathological processes, including apoptosis, inflammation, and tissue remodeling
Mechanism of Action
The mechanism of action of Meosuc-glu-val-lys-met-pna involves its interaction with proteases. The enzyme recognizes the specific peptide sequence and catalyzes the hydrolysis of the peptide bond, releasing p-nitroaniline. This reaction is highly specific and allows for the precise measurement of protease activity. The chromogenic pNA group serves as a reporter molecule, providing a visual and quantitative readout of the enzymatic reaction .
Comparison with Similar Compounds
Similar Compounds
Suc-ala-ala-pro-phe-pna: Another chromogenic substrate used for chymotrypsin-like proteases.
Boc-val-pro-arg-pna: A substrate for trypsin-like proteases.
Z-gly-gly-arg-pna: Used for measuring the activity of thrombin and other serine proteases .
Uniqueness
Meosuc-glu-val-lys-met-pna is unique due to its specific peptide sequence and the presence of the methoxy-succinyl group, which enhances its stability and solubility. This makes it particularly suitable for use in various biochemical assays, providing reliable and reproducible results .
Properties
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-methylsulfanyl-1-(4-nitroanilino)-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[(4-methoxy-4-oxobutanoyl)amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H49N7O11S/c1-19(2)28(38-31(46)23(12-14-26(41)42)35-25(40)13-15-27(43)50-3)32(47)37-22(7-5-6-17-33)30(45)36-24(16-18-51-4)29(44)34-20-8-10-21(11-9-20)39(48)49/h8-11,19,22-24,28H,5-7,12-18,33H2,1-4H3,(H,34,44)(H,35,40)(H,36,45)(H,37,47)(H,38,46)(H,41,42)/t22-,23-,24-,28-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPECJYHAAXDMGP-TVQWTUMOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCC(=O)O)NC(=O)CCC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CCC(=O)O)NC(=O)CCC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H49N7O11S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
739.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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